molecular formula C21H17ClN6O4 B6580867 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1207019-11-1

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B6580867
CAS No.: 1207019-11-1
M. Wt: 452.8 g/mol
InChI Key: MDOKGVAPPZOJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione features a complex heterocyclic architecture:

  • Core structure: A fused pyrrolo-triazole-dione scaffold.
  • Substituents:
    • A 3-(4-chlorophenyl)-1,2,4-oxadiazole moiety linked via a methyl group.
    • A 4-ethoxyphenyl group at position 3.

Properties

IUPAC Name

3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O4/c1-2-31-15-9-7-14(8-10-15)28-20(29)17-18(21(28)30)27(26-24-17)11-16-23-19(25-32-16)12-3-5-13(22)6-4-12/h3-10,17-18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOKGVAPPZOJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Table 1: Substituent Variations and Implications
Compound Name / CAS No. Aromatic Substituents (Position) Key Structural Differences Potential Impact on Properties
Target Compound 4-Ethoxyphenyl (5) Reference compound Balanced lipophilicity (ethoxy group)
CAS 1171668-31-7 3-Fluoro-4-methylphenyl (5) Fluorine and methyl substitution Enhanced metabolic stability (fluorine)
CAS 1207013-93-1 4-Ethoxy-3-methoxyphenyl (3) Additional methoxy group on phenyl ring Increased polarity, solubility
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)... 4-Methoxyphenyl (3) Isoxazole-dione core vs. triazole-dione Altered bioactivity (core-dependent effects)
  • Ethoxy vs.
  • Halogen Effects : Fluorine in CAS 1171668-31-7 could enhance metabolic stability and binding affinity due to its electronegativity and small size, a feature absent in the ethoxyphenyl variant .

Core Structure Variations

Pyrrolo-Triazole-Dione vs. Pyrazoline Derivatives

Pyrazoline derivatives (e.g., 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-pyrazol-1-yl]ethanone) exhibit antibacterial and antifungal activities . However, the target compound’s triazole-dione core may favor different biological targets, such as kinase or protease inhibition, due to its rigid, planar structure .

Isoxazole vs. Oxadiazole Moieties

The compound in replaces the oxadiazole with an isoxazole ring, which reduces nitrogen content and alters electron distribution. This could diminish interactions with metal ions or hydrogen-bonding targets in biological systems .

Table 2: Reported Bioactivity and ADME Properties of Analogs
Compound Type Bioactivity (Reported) ADME Predictions (Key Features) Source
S-Alkyl Triazole-Thiols Anticacterial (docking studies) Moderate logP (2.1–3.4), high GI absorption
Pyrazoline Derivatives Analgesic, antioxidant High plasma protein binding (>90%)
Target Compound (Inferred) Not yet reported Predicted logP ~3.5 (ethoxy group), moderate solubility -
  • Molecular Docking : Triazole-thiol derivatives in showed affinity for bacterial enzymes, suggesting the target compound’s oxadiazole and triazole groups may similarly target protease or kinase active sites .
  • ADME Considerations : The ethoxy group may improve oral bioavailability compared to methoxy analogs but could increase CYP450-mediated metabolism risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.